molecular formula C15H17BrN2O3S2 B7518321 N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide

N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide

Numéro de catalogue B7518321
Poids moléculaire: 417.3 g/mol
Clé InChI: IWWAQTRHPDXMKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide, also known as BVT.2733, is a small molecule that has been synthesized for scientific research purposes. It belongs to the class of sulfonylurea compounds and has been found to have potential therapeutic applications in various diseases.2733.

Mécanisme D'action

The mechanism of action of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide is not fully understood. However, it has been found to inhibit the activity of the enzyme sulfonylurea receptor 1 (SUR1), which is involved in the regulation of insulin secretion. By inhibiting the activity of SUR1, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been found to increase insulin sensitivity and reduce blood glucose levels. N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LO), which is involved in the production of leukotrienes. By inhibiting the activity of 5-LO, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been found to reduce inflammation.
Biochemical and Physiological Effects:
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been found to have several biochemical and physiological effects. It has been found to increase insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes. N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has also been found to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. In addition, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been found to inhibit the growth of cancer cells in vitro.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide in lab experiments include its relatively simple synthesis method, its potential therapeutic applications in various diseases, and its ability to inhibit the activity of SUR1 and 5-LO. However, the limitations of using N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Orientations Futures

There are several future directions for research on N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide. One direction is to investigate its potential in the treatment of other inflammatory conditions, such as asthma and multiple sclerosis. Another direction is to investigate its potential in the treatment of other types of cancer. Further research is also needed to fully understand its mechanism of action and potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide involves several steps. The first step involves the preparation of 5-bromothiophene-2-sulfonyl chloride, which is then reacted with N-(2-ethylphenyl)-N-methylglycine to form the intermediate compound. The intermediate compound is then treated with triethylamine to obtain the final product, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide. The synthesis of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been reported in several research articles and has been found to be a reliable method for obtaining the compound.

Applications De Recherche Scientifique

N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been found to have potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been investigated for its potential in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has also been found to have antidiabetic properties and has been studied for its potential in the treatment of type 2 diabetes. In addition, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been investigated for its potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

Propriétés

IUPAC Name

2-[(5-bromothiophen-2-yl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3S2/c1-3-11-6-4-5-7-12(11)17-14(19)10-18(2)23(20,21)15-9-8-13(16)22-15/h4-9H,3,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWAQTRHPDXMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethylphenyl)-2-(N-methyl5-bromothiophene-2-sulfonamido)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.